Product packaging for 5,12-Dihydroquinoxalino[2,3-b]phenazine(Cat. No.:CAS No. 531-47-5)

5,12-Dihydroquinoxalino[2,3-b]phenazine

Cat. No.: B120551
CAS No.: 531-47-5
M. Wt: 284.3 g/mol
InChI Key: IFXSPEWBAZHCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Advanced Materials and Biological Sciences

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com This class of compounds is fundamental to both biological processes and materials science. numberanalytics.comwisdomlib.org In nature, they are integral components of many biologically vital molecules, including nucleic acids, vitamins, and hormones. nih.govijcaonline.orgresearchgate.net Their unique structures enable them to interact with biological targets, often through hydrogen bonding, which is a key reason for their prevalence in pharmaceuticals. nih.govresearchgate.net An analysis of FDA-approved drugs revealed that 59% of small molecule drugs contain a nitrogen heterocycle. mdpi.com These compounds exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com

In the realm of advanced materials, nitrogen heterocycles serve as crucial building blocks for functional materials such as conductive polymers and dyes. numberanalytics.commsesupplies.com Their ability to act as ligands for transition metal catalysts also makes them valuable in catalysis, enhancing the activity and selectivity of chemical reactions. numberanalytics.com The versatility of these compounds extends to applications like corrosion inhibitors, agrochemicals, and electroactive polymers, underscoring their broad industrial and scientific relevance. msesupplies.comopenmedicinalchemistryjournal.com

Historical Context and Re-emerging Interest in the Quinoxalino[2,3-b]phenazine (B12349049) Scaffold

The quinoxalino[2,3-b]phenazine scaffold, sometimes referred to as fluorindine, has a history stretching back over a century. researchgate.net Despite its long history, a comprehensive understanding of its electronic structure is a more recent development. researchgate.net The synthesis of phenazine (B1670421) derivatives, a core component of this scaffold, has been a subject of study for many years, with numerous natural phenazine compounds being produced by bacteria and exhibiting a range of biological activities like antibacterial and antitumor properties. beilstein-journals.org

Recently, there has been a resurgence of interest in the quinoxalino[2,3-b]phenazine system. researchgate.net This renewed focus is driven by the unique electronic and photophysical properties conferred by its fused phenazine-quinoxaline backbone. Modern synthetic methodologies, such as one-pot three-component reactions and Buchwald–Hartwig coupling, have facilitated the creation of a diverse range of derivatives. beilstein-journals.orgnih.gov Researchers are now exploring the potential of this scaffold in various advanced applications, from organic electronics to medicinal chemistry, leading to the development of novel compounds with tailored properties. researchgate.net

Overview of Key Research Areas Pertaining to 5,12-Dihydroquinoxalino[2,3-b]phenazine

This compound, also known as DHQP, is a compound of significant interest due to its distinct electronic properties and versatile applications. Its research applications are diverse, spanning organic electronics, fluorescence, and energy storage.

One of the prominent areas of research is its use in organic electronics . The π-conjugated polymeric form of DHQP has been utilized in proton batteries for hydrogen ion storage, demonstrating high performance and electrochemical stability. The broader quinoxaline (B1680401) scaffold has been investigated for its potential in nonaqueous redox flow batteries, highlighting the electrochemical activity of this class of compounds. researchgate.netnih.gov

DHQP also exhibits notable photoluminescent properties , making it a valuable fluorophore. It is employed as a fluorescent probe in biological imaging and sensing, allowing for the monitoring of cellular activities. Furthermore, DHQP serves as a precursor in the synthesis of red-emissive carbon dots, which have applications in optoelectronic devices. The compound's ability to generate reactive oxygen species and potentially intercalate into DNA contributes to its investigated biological activities.

The table below summarizes some key properties and derivatives of the quinoxalino[2,3-b]phenazine scaffold and their applications.

Compound/Derivative NameCAS NumberMolecular FormulaKey Research Application(s)
This compound531-47-5C₁₈H₁₂N₄Fluorescent probes, Precursor for carbon dots, Organic electronics lookchem.com
5,12-diphenyl-5,12-dihydroquinoxalino[2,3-b]phenazine69272-46-4C₃₀H₂₀N₄Studies on electronic structure and zwitterionic character researchgate.netlookchem.com
5,12-diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine23838-74-6C₂₂H₂₀N₄Chemical synthesis and characterization guidechem.comepa.gov
Indolo[2,3-b]quinoxalineNot specifiedVariesAnolyte for nonaqueous redox flow batteries researchgate.netnih.gov
Poly(2,9-Dihydroquinoxalino[2,3-b]phenazine)Not specified(C₁₈H₁₀N₄)nProton batteries for H⁺ storage

This focused exploration into this compound and its related structures highlights the dynamic and expanding nature of research into advanced nitrogen-containing heterocyclic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N4 B120551 5,12-Dihydroquinoxalino[2,3-b]phenazine CAS No. 531-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,12-dihydroquinoxalino[2,3-b]phenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4/c1-2-6-12-11(5-1)19-15-9-17-18(10-16(15)20-12)22-14-8-4-3-7-13(14)21-17/h1-10,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXSPEWBAZHCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC4=NC5=CC=CC=C5N=C4C=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400162
Record name 5,12-dihydroquinoxalino[2,3-b]phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-47-5
Record name 5,12-dihydroquinoxalino[2,3-b]phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5,12 Dihydroquinoxalino 2,3 B Phenazine

Regiospecific Synthesis of 5,12-Dihydroquinoxalino[2,3-b]phenazine and Substituted Analogues

The precise control of substituent placement on the this compound framework is critical for establishing structure-property relationships. Several synthetic methods have been established to achieve this regiospecificity.

A primary and versatile method for the synthesis of this compound and its derivatives involves the condensation of o-phenylenediamine (B120857) with suitable precursors like 2,3,5,6-tetra-substituted 1,4-benzoquinones or catechols. For instance, the reaction of two equivalents of an o-phenylenediamine with one equivalent of a 2,5-dihydroxy-1,4-benzoquinone (B104904) derivative can yield the desired product. This approach allows for the introduction of substituents at specific positions on the resulting phenazine (B1670421) core. The reaction typically proceeds in a solvent such as ethanol, often with acetic acid as a catalyst, and can be carried out under reflux conditions. The choice of substituted o-phenylenediamines and quinones directly dictates the substitution pattern of the final product.

Alternative synthetic pathways involve hydrogenation and oxidation reactions. One notable route is the acid-catalyzed self-condensation of o-aminodiphenylamine, which, upon air oxidation, yields this compound. Another approach involves the synthesis of related structures, such as 5,10-dihydro-2,3,7,8-tetramethoxy-phenazine, through the condensation of o-phenylenediamine with 2,3-dimethoxy-hydroquinone, followed by oxidation. Furthermore, the parent compound, often referred to as TQPH2, can be synthesized through the reaction of o-phenylenediamine with 2,5-dihydroxy-1,4-benzoquinone.

Derivatization Strategies and Functionalization of the Core Structure

The functionalization of the this compound core is essential for modulating its electronic and steric properties. Various derivatization strategies have been successfully implemented.

The nitrogen atoms at the 5 and 12 positions of the dihydroquinoxalino[2,3-b]phenazine core are susceptible to substitution. N-alkylation can be achieved using various alkylating agents. For example, the reaction of the parent compound with alkyl halides in the presence of a base leads to the formation of N,N'-dialkylated derivatives. Similarly, N-phenyl substitution can be introduced, leading to compounds like 5,12-dihydro-5,12-diphenyl-quinoxalino[2,3-b]phenazine. These substitutions significantly impact the solubility and electronic properties of the molecule.

Derivative NameSubstituent at N-5Substituent at N-12
5,12-dihydro-5,12-di-n-butylquinoxalino[2,3-b]phenazinen-Butyln-Butyl
5,12-dihydro-5,12-di-n-octylquinoxalino[2,3-b]phenazinen-Octyln-Octyl
5,12-dihydro-5,12-diphenylquinoxalino[2,3-b]phenazinePhenylPhenyl
Compound NameHalogen Substituent
8-Chloro-5,12-dihydroquinoxalino[2,3-b]quinoxalineChlorine
8-Bromo-5,12-dihydroquinoxalino[2,3-b]quinoxalineBromine
8-Iodo-5,12-dihydroquinoxalino[2,3-b]quinoxalineIodine

Synthesis of Polymeric Forms of this compound

The integration of the this compound moiety into a polymeric architecture is a key strategy for harnessing its properties in macroscopic materials. While direct polymerization of the parent molecule is not widely documented, methods for synthesizing polymers containing closely related dihydrophenazine and quinoxalinophenazine units provide significant insights into potential synthetic routes. These polymers are of interest for applications in organic electronics and energy storage.

One prominent method for creating phenazine-based polymers is through C-N coupling reactions . This approach has been successfully employed to synthesize a series of poly(aryl ether sulfone) materials that incorporate phenazine-based redox-active centers. In a typical procedure, a dihydrophenazine monomer is copolymerized with a suitable bisphenol comonomer. The polymerization is generally carried out in a high-boiling polar aprotic solvent, such as N-methylpyrrolidone (NMP), with a carbonate base like potassium carbonate acting as a catalyst. This method allows for the creation of high-performance polymers that combine the excellent physicochemical properties of poly(aryl ether sulfone) with the electrochemical activity of the phenazine unit.

Another versatile technique for the synthesis of conjugated polymers featuring quinoxalinophenazine derivatives is the Stille coupling polymerization . This palladium-catalyzed cross-coupling reaction is particularly useful for constructing donor-acceptor (D-A) type copolymers. In this methodology, a halogenated quinoxalinophenazine derivative (acting as the acceptor unit) is reacted with an organostannane derivative of a donor unit, such as a benzodithiophene. This reaction facilitates the formation of a π-conjugated polymer backbone, enabling the tuning of the material's optical and electrochemical properties by carefully selecting the donor and acceptor moieties.

Furthermore, esterification reactions have been utilized to produce dihydrophenazine-based polymers (DHP-polymers). This cost-effective approach can utilize industrial byproducts like phenazine as a starting material. The resulting ester-linked polymers have shown considerable promise as cathode materials in lithium-ion batteries. rsc.org

The table below summarizes key aspects of these polymerization methodologies.

Polymerization MethodMonomer TypesTypical Reaction ConditionsKey Features of Resulting Polymers
C-N Coupling Dihydrophenazine and Bisphenol AFN-methylpyrrolidone (NMP), K₂CO₃ (catalyst)High thermal stability, excellent physicochemical properties, redox activity.
Stille Coupling Halogenated quinoxalinophenazine and organostannane donorPd(PPh₃)₂Cl₂ (catalyst), TolueneTunable optical and electrochemical properties, suitable for electrochromic applications.
Esterification Dihydrophenazine derivatives and dicarboxylic acidsStandard esterification conditionsCost-effective synthesis, promising for energy storage applications. rsc.org

Electrochemical Synthesis and Redox Behavior of this compound

The electrochemical characteristics of this compound and its polymeric derivatives are fundamental to their application in electronic devices. While the direct electrochemical synthesis of the monomer is not extensively reported, the redox behavior of related structures has been a subject of detailed investigation.

The electrochemical reduction of phenazine-containing compounds is a key process that enables their function in applications such as batteries and electrochromic devices. The reduction pathways of phenazines are influenced by the molecular structure and the electrochemical environment, such as the pH of the electrolyte. nih.gov

In cyclic voltammetry studies of phenazine and quinoxaline (B1680401) derivatives, it has been observed that the presence of N-oxide groups leads to more positive reduction potentials. nih.gov For many phenazine compounds, the first reduction wave is a reversible process. nih.gov The reduction of the phenazine core involves the transfer of electrons to the nitrogen-containing heterocyclic system.

For dihydrophenazine derivatives, the redox process is centered on the nitrogen atoms within the ring structure. In the context of polymeric cathodes, the dihydrophenazine units undergo p-type doping, which involves the removal of electrons (oxidation) to generate polarons. This process is reversible, allowing for the storage and release of charge. The specific redox potentials can be tuned by modifying the polymer backbone and the substituents on the phenazine ring.

Computational methods, such as Density Functional Theory (DFT), have been used to understand the electronic changes during reduction. These calculations indicate that the redistribution of electron density upon reduction can enhance intramolecular charge transfer, a crucial aspect for the material's electronic properties.

The rich redox chemistry of polymers incorporating the this compound motif has been leveraged in several synthetic applications, particularly in the fields of energy storage and electrochromism.

In the realm of organic batteries , dihydrophenazine-based polymers have emerged as promising p-type cathode materials. acs.org These materials offer high redox potentials (often exceeding 3 V vs. Li/Li+), which translates to higher cell voltages and energy densities. rsc.orgacs.org For instance, ester-linked dihydrophenazine polymers have demonstrated high specific capacities and excellent long-term cycling stability, making them viable candidates for next-generation green batteries. rsc.org Similarly, π-extended benzo[b]phenazine-based polymers have been developed as cathode materials that exhibit high discharge specific capacities and energy densities. researchgate.net A phenazine-based conjugated microporous polymer has also been successfully employed as a cathode in an aluminium-organic battery. rsc.org

The table below presents selected performance data for phenazine-based polymer cathodes.

Polymer SystemSpecific CapacityCurrent DensityCycling StabilityEnergy DensityReference
Ester-linked DHP-polymer (PPDC)180 mA h g⁻¹0.2 A g⁻¹109 mA h g⁻¹ after 1000 cycles- rsc.org
Ester-linked DHP-polymer (PPTC)120 mA h g⁻¹0.2 A g⁻¹78 mA h g⁻¹ after 1000 cycles- rsc.org
π-Extended Benzo[b]phenazine (B13996840) polymer (p-PZ)198 mAh g⁻¹0.5 CLong cycling stabilityup to 558 Wh kg⁻¹ researchgate.net

In the field of electrochromic devices , the ability of quinoxalinophenazine-containing polymers to change color upon electrochemical oxidation or reduction is a key feature. Donor-acceptor type copolymers, synthesized via Stille coupling, exhibit distinct redox peaks in their cyclic voltammograms, corresponding to reversible color changes. nih.gov These materials can be coated on transparent electrodes, such as indium tin oxide (ITO) glass, to create electrochromic windows and displays. nih.govutexas.edu The performance of these devices is characterized by their optical contrast, switching speed, and coloration efficiency. For example, some quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine-based copolymers have shown high coloration efficiencies, indicating their potential for energy-efficient display technologies. nih.gov

Spectroscopic and Photophysical Characterization of 5,12 Dihydroquinoxalino 2,3 B Phenazine and Its Analogues

Absorption and Emission Characteristics

The electronic absorption and emission properties of 5,12-dihydroquinoxalino[2,3-b]phenazine and its analogues are dictated by the extent of their π-conjugated system and the nature of their substituent groups. These characteristics are fundamental to understanding their behavior in various photoactive applications.

UV/Vis Spectroscopy of this compound Derivatives

The UV-visible absorption spectra of this compound derivatives are characterized by multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to structural modifications of the core molecule.

A study on 5,7-disubstituted quinoxalino[2,3-b]phenazines revealed that a monomethylated quinoxalinophenazine cation exhibits a maximum absorption at 652 nm. nih.gov In contrast, the monoprotonated form of 5,7- or 5,12-diphenyl-quinoxalino[2,3-b]phenazines shows a λmax at 637 nm. nih.gov This demonstrates the influence of both alkylation and protonation on the electronic structure of the chromophore.

Furthermore, a study on 2,3-bithienylpyrazino[2,3-b]phenazine, a related compound with extended conjugation, showed absorption bands arising from π-π* transitions at 300-304 nm and a lower energy charge transfer transition at 461-466 nm. nih.gov

Table 1: UV/Vis Absorption Data for Selected Quinoxalino[2,3-b]phenazine (B12349049) Analogues

Compoundλmax (nm)Reference
Monomethylated quinoxalinophenazine cation652 nih.gov
Monoprotonated 5,7/5,12-diphenyl-quinoxalino[2,3-b]phenazine637 nih.gov
2,3-Bithienylpyrazino[2,3-b]phenazine300-304, 461-466 nih.gov

This table presents a selection of available data for related structures to illustrate the spectroscopic properties of this class of compounds.

Fluorescence Emission Properties

Many this compound derivatives exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. The emission wavelength and intensity can be modulated by the introduction of various functional groups.

The parent this compound (DHQP) is known to be a fluorescent molecule. Its derivatives have been explored for their emission properties. For example, 5,12-diacetyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline, an analogue, displays strong fluorescence.

The isomers of diphenyl-substituted quinoxalino[2,3-b]phenazines show markedly different fluorescence behaviors. While both 5,7- and 5,12-diphenyl-quinoxalino[2,3-b]phenazines dissolve in acid to produce solutions with red fluorescence, only the 5,12-diphenyl isomer fluoresces strongly in its free base form. researchgate.net This highlights the critical role of substituent positioning in determining the photophysical properties.

Tunable Photoluminescence Phenomena

The photoluminescence of quinoxalino[2,3-b]phenazine derivatives can be tuned by chemical modifications. This tunability is a key feature for their application in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

The aforementioned difference in fluorescence between the 5,7- and 5,12-diphenyl isomers is a clear example of structural tuning. researchgate.net Furthermore, the emission properties of phenazine (B1670421) derivatives can be significantly altered by the introduction of electron-donating or electron-withdrawing groups, leading to shifts in the emission wavelength across the visible spectrum. For instance, various alkoxy-substituted phenazines have been synthesized, exhibiting a range of emission colors. nih.gov

Quantum Yield Studies

The efficiency of the photophysical processes in this compound and its analogues is quantified by their quantum yields. These values are crucial for assessing their potential in practical applications.

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For this compound derivatives, this value can vary significantly with substitution.

The 5,12-diacetyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline analogue has a reported fluorescence quantum yield of 0.07 in solution. In the solid state, this value increases to 0.12–0.15, suggesting aggregation-induced emission (AIE) properties. In a broader context, studies on other phenazine derivatives have shown that high fluorescence quantum yields can be achieved. For example, certain 2,3,7,8-tetraalkoxy-substituted phenazines exhibit quantum yields as high as 0.57. nih.gov

Table 2: Fluorescence Quantum Yields for Selected Analogues

CompoundSolvent/StateFluorescence Quantum Yield (ΦF)Reference
5,12-Diacetyl-5,12-dihydroquinoxalino[2,3-b]quinoxalineSolution0.07
5,12-Diacetyl-5,12-dihydroquinoxalino[2,3-b]quinoxalineSolid State0.12–0.15
2,3,7,8-tetra(hexyloxy)phenazineChloroform0.57 nih.gov

This table provides examples of fluorescence quantum yields for related phenazine structures to indicate the potential of the this compound scaffold.

Singlet Oxygen Generation Quantum Yield

Certain phenazine derivatives are known to be effective photosensitizers for the generation of singlet oxygen (1O2), a highly reactive species with applications in photodynamic therapy and photochemistry. The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ).

While there is no specific data available for the singlet oxygen generation quantum yield of this compound or its direct analogues, studies on other phenazine derivatives suggest that this class of compounds has the potential to act as photosensitizers. For example, a series of phenazine-2,3-diol-based dyes have been investigated for their ability to produce singlet oxygen. The ΦΔ values for these compounds were found to be highly dependent on their substituents, with values ranging from 0.06 to 0.19 in water. futaba-zaidan.orgresearchgate.net Another study on different phenazine derivatives reported singlet oxygen quantum yields as well. nih.gov

Table 3: Singlet Oxygen Quantum Yields for Phenazine-2,3-diol Derivatives in Water

CompoundSinglet Oxygen Quantum Yield (ΦΔ)Reference
KY-1Na0.06 futaba-zaidan.orgresearchgate.net
KY-2Na0.19 futaba-zaidan.orgresearchgate.net

This table shows data for phenazine-2,3-diol derivatives to illustrate the potential for singlet oxygen generation within the broader phenazine family.

Aggregation-Induced Emission (AIE) Behavior

While many luminophores suffer from aggregation-caused quenching (ACQ) where their fluorescence intensity decreases in high concentrations or the solid state, some derivatives of the quinoxalinophenazine scaffold exhibit the opposite effect, known as aggregation-induced emission (AIE). This behavior is particularly evident in analogues where substitutions are made at the 5 and 12 positions.

A key example is 5,12-Diacetyl-5,12-Dihydroquinoxalino[2,3-b]quinoxaline, a closely related analogue. In a dilute solution, this compound shows relatively weak fluorescence. However, in the solid, aggregated state, its fluorescence quantum yield increases significantly. This enhancement is attributed to the molecule's bent geometry, which promotes intermolecular π-π interactions in the aggregated form, restricting intramolecular vibrations and rotations—common non-radiative decay pathways. This restriction of intramolecular motion (RIM) is a hallmark of the AIE mechanism, effectively blocking non-radiative channels and forcing the excited molecule to release its energy via light emission.

Detailed studies on other phenazine-based luminogens further support this observation. For instance, phenazine derivatives functionalized with bulky tetraphenylethylene (B103901) units display pronounced AIE characteristics in solvent mixtures with high water content (≥60%), where the molecules aggregate. nih.gov

Table 1: Fluorescence Quantum Yield (Φ) of a 5,12-Dihydroquinoxalino[2,3-b]quinoxaline (B1662413) Analogue

State Substituent Fluorescence Quantum Yield (Φ)
Solution 5,12-Diacetyl 0.07

This interactive table summarizes the AIE behavior of an acetyl-substituted analogue, showing a clear enhancement of fluorescence in the solid state compared to the solution state.

Environmental Influences on Photophysical Response

Effects of pH and Solvent Polarity on Luminescence

The photoluminescent properties of this compound and its analogues are known to be sensitive to environmental factors, particularly pH and the polarity of the surrounding solvent. The nitrogen atoms within the heterocyclic core can be protonated or deprotonated, altering the electronic structure of the molecule and, consequently, its absorption and emission spectra.

Studies on various phenazine derivatives have shown that spectral properties are highly dependent on pH. For a series of imidazo-[4,5-d]-phenazine dyes, fluorescence was observed only for the neutral species. nih.gov The protonated (cationic) or deprotonated (anionic) forms of these dyes were non-emissive. The transition between these states occurs at specific pKa values, which are themselves influenced by the electron-donating or electron-withdrawing nature of substituents on the phenazine core. nih.gov For instance, a steep change in emission intensity for certain derivatives over a pH range of 0-7 highlights their potential as luminescence-based pH sensors. nih.gov

Similarly, solvent polarity can influence fluorescence quantum yields. While specific data for this compound is not extensively detailed in the literature, the behavior of other polar fluorophores suggests that changes in solvent polarity can alter the energy levels of excited states and the efficiency of non-radiative decay pathways. rsc.org For many dyes, an increase in solvent polarity can lead to either an enhancement or a quenching of fluorescence, depending on the nature of the intramolecular charge transfer states. rsc.orgmdpi.com

Photobleaching Investigations

Photobleaching, or the photochemical destruction of a fluorophore, is a critical consideration for applications in imaging and materials science. Investigations into compounds structurally similar to this compound have revealed a susceptibility to photoactivated oxidation.

A detailed study on 5,12-dihydrobenzo[b]phenazine (DHBP), a close analogue, demonstrated its conversion to the oxidized form, benzo[b]phenazine (B13996840) (BP), upon exposure to light in the presence of air. semanticscholar.org This process was found to be an autocatalytic oxidation, where the reaction product may facilitate further conversion. The photochemical stability was tested using light-emitting diodes (LEDs) with wavelengths ranging from 365 to 595 nm. The conversion was observed with wavelengths up to 516 nm, with reaction rates between 111 and 208 µg min⁻¹. semanticscholar.org

Interestingly, the oxidation occurred even when irradiated with light at wavelengths not directly absorbed by the DHBP molecule (e.g., 490 and 516 nm), suggesting a complex sensitization mechanism. The involvement of reactive oxygen species in this process was confirmed through electron paramagnetic resonance studies. semanticscholar.org The rate of this photo-oxidation was significantly faster when using natural sunlight as the light source. semanticscholar.org Further research has indicated that the strategic placement of nitrogen atoms within the polycyclic aromatic core can significantly enhance the photostability of these compounds by blocking the most reactive positions prone to degradation. nih.gov

Table 2: Photoactivated Oxidation Rate of 5,12-dihydrobenzo[b]phenazine (a Structural Analogue)

Light Source Wavelength(s) Initial Concentration Oxidation Rate
LED 365-516 nm 1 mg mL⁻¹ 111–208 µg min⁻¹

This interactive table presents the rate of photo-oxidation for a close analogue of this compound under different light sources, illustrating its photochemical lability. semanticscholar.org

Computational and Theoretical Insights into 5,12 Dihydroquinoxalino 2,3 B Phenazine

Electronic Structure and Ground State Properties

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and ground state properties of phenazine-based compounds. While specific DFT studies on the parent 5,12-dihydroquinoxalino[2,3-b]phenazine are not extensively detailed in the literature, calculations on related derivatives provide valuable insights. For instance, DFT calculations performed on phenothiazine (B1677639) derivatives, which share structural similarities, have shown good agreement between calculated and experimentally determined molecular geometries, with minimal deviations in bond lengths and angles. mdpi.com This suggests that DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can reliably predict the structural parameters of such heterocyclic systems. mdpi.com

For N-aryl derivatives of a related 12H-quinoxaline[2,3-b]phenoxazine system, DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These calculations are crucial for understanding the electronic transitions and predicting the electrochemical behavior of these compounds. researchgate.net The calculated HOMO and LUMO energy levels often correlate well with experimental data obtained from electrochemical measurements. researchgate.net

Table 1: Predicted Ground State Properties of this compound

Property Predicted Value
Molecular Weight 284.32 g/mol
Melting Point 545 °C
Boiling Point 431.5±45.0 °C
pKa 8.38±0.20
Density 1.43 g/cm³
LogP 4.73620
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 0
Exact Mass 284.106196400 Da
Heavy Atom Count 22
Complexity 376

Note: This data is based on computational predictions. lookchem.com

Analysis of Zwitterionic Character

A significant feature of the quinoxalino[2,3-b]phenazine (B12349049) system is the potential for zwitterionic character in its ground state. Theoretical and experimental studies on the related 5,7-diphenyl-5H,12H-quinoxalino[2,3-b]phenazine have established that it possesses a singlet ground state which results in a zwitterionic structure. semanticscholar.orgresearchgate.net This characteristic arises from charge separation within the molecule, leading to distinct positively and negatively charged regions. The presence of a zwitterionic form can have a profound impact on the molecule's physical and chemical properties, including its solubility, crystal packing, and electronic behavior. The green color of 5,7-disubstituted-5H,12H-quinoxalino[2,3-b]phenazines is also attributed to this unique electronic structure. semanticscholar.org

Excited State Dynamics and Photophysical Mechanisms

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronically excited states of molecules and predicting their optical properties, such as absorption and emission spectra. researchgate.net For complex heterocyclic systems like this compound, TD-DFT can provide detailed information about the nature of electronic transitions, including their energies and oscillator strengths.

Modeling of Photoluminescence Mechanisms

This compound and its derivatives are known for their photoluminescent properties. Computational modeling plays a key role in understanding the underlying mechanisms of this light emission. The photoluminescence of these compounds is often linked to intramolecular charge transfer (ICT) processes in the excited state. Upon photoexcitation, an electron can be transferred from an electron-donating part of the molecule to an electron-accepting part, leading to a charge-separated excited state that can then decay radiatively, emitting a photon.

The specific wavelengths of absorption and emission can be influenced by the molecular structure and the surrounding solvent environment. TD-DFT calculations can model these effects and predict how modifications to the chemical structure will tune the photoluminescent properties.

Investigation of Triplet Excited States and Heavy Atom Effects

The population and lifetime of triplet excited states are critical for applications such as photodynamic therapy and photocatalysis. In many organic molecules, intersystem crossing (ISC) from a singlet excited state to a triplet state is facilitated by the presence of a heavy atom, known as the heavy atom effect. However, recent research has focused on designing heavy-atom-free photosensitizers. rsc.org

Studies on dihydrophenazine derivatives have shown that intersystem crossing is a minor pathway in these systems, indicating that the triplet state population is not highly efficient. nih.gov This suggests that for this compound, the quantum yield of triplet formation is likely to be low. However, it is possible to enhance ISC through molecular design strategies that promote spin-orbit charge transfer intersystem crossing (SOCT-ISC). nih.govresearchgate.net This mechanism, which does not rely on heavy atoms, can lead to the formation of long-lived triplet states. nih.govresearchgate.net For instance, in certain phenoxazine-based dyads, a long-lived triplet state with a lifetime of 333 µs has been observed, enabled by the SOCT-ISC mechanism. nih.gov

Mechanistic Elucidation of Chemical and Photochemical Transformations

The intricate electronic structure of this compound makes it a candidate for complex chemical and photochemical transformations. Computational chemistry provides a powerful lens through which to understand the underlying mechanisms of these processes, particularly photoinduced electron transfer (PET) and hydrogen atom transfer (HAT). Theoretical models offer insights into reaction pathways, transition states, and the electronic properties that govern reactivity.

Photoinduced electron transfer is a fundamental process in which a molecule, upon absorbing light, donates or accepts an electron. Computational methods, especially Density Functional Theory (DFT), are instrumental in elucidating the feasibility and pathways of PET in molecules like this compound. These calculations can predict key electronic properties that govern the PET process.

Detailed research findings on related heterocyclic systems, such as N-aryl derivatives of 12Н-quinoxaline[2,3-b]phenoxazine, demonstrate the utility of these computational approaches. researchgate.net In such studies, DFT calculations, often using functionals like B3LYP with basis sets such as 6–311++G(d,p), are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy levels of these frontier orbitals are critical in predicting the electron-donating or electron-accepting capabilities of a molecule in its ground and excited states.

For a molecule to act as an effective electron donor in a photoinduced process, its HOMO energy should be sufficiently high to facilitate electron ejection upon excitation. Conversely, a low LUMO energy is characteristic of a good electron acceptor. Computational studies on analogous N,O-pentaheterocyclic systems have shown them to be effective electron donors that form stable cation radicals upon reacting with π-electron acceptors. researchgate.net These findings suggest that the this compound framework is likely to possess similar electron-donating properties.

The table below illustrates typical electronic properties that are calculated to assess PET potential, based on computational studies of related compounds.

Property CalculatedSignificance in Photoinduced Electron TransferTypical Computational Method
HOMO Energy Indicates the electron-donating ability of the molecule. A higher energy level facilitates electron donation.DFT (e.g., B3LYP/6-311++G(d,p))
LUMO Energy Indicates the electron-accepting ability. A lower energy level facilitates electron acceptance.DFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO Gap Relates to the electronic excitation energy and the stability of the molecule.Calculated from HOMO and LUMO energies
Excited-State Geometries Structural changes upon photoexcitation can significantly influence the efficiency and rate of electron transfer.Time-Dependent DFT (TD-DFT)
Electron Density Distribution Maps the changes in electron location upon excitation, identifying the donor and acceptor moieties within the molecule or in a complex.DFT, TD-DFT

This table is illustrative of the types of data generated in computational studies on related heterocyclic systems.

Furthermore, Time-Dependent DFT (TD-DFT) calculations are used to model the excited states of molecules. These calculations can reveal how the electron density redistributes upon photoexcitation, confirming the charge-transfer character of an excited state and identifying the likely pathways for electron transfer between a donor and an acceptor. nih.gov

Hydrogen Atom Transfer (HAT) is a crucial reaction mechanism in which a hydrogen atom (a proton and an electron) is transferred from one species to another. mdpi.com This process is fundamental in many chemical and biological systems, particularly in antioxidant activity and radical chemistry. For this compound, the presence of N-H bonds makes it a potential hydrogen atom donor.

The theoretical basis for HAT processes is primarily rooted in thermodynamics and kinetics. A key parameter governing the thermodynamics of HAT is the Bond Dissociation Energy (BDE) of the bond being broken (in this case, the N-H bond). mdpi.com A lower BDE indicates a weaker bond, making hydrogen atom donation more favorable. mdpi.com Computational quantum chemistry methods provide a reliable way to calculate BDEs.

The primary mechanisms studied computationally for antioxidant activity, which are relevant to HAT from the N-H groups of this compound, include:

Direct Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom to a radical species. nih.gov

Sequential Proton-Loss Electron-Transfer (SPLET): The molecule first deprotonates to form an anion, which then transfers an electron. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): The molecule first transfers an electron to form a radical cation, which subsequently loses a proton. nih.gov

DFT calculations are extensively used to model these pathways and determine their relative favorability in different environments (e.g., gas phase vs. solvent). nih.gov By calculating the enthalpies of reaction for each step in the different mechanisms, researchers can predict the dominant pathway. For instance, the radical scavenging potential of phenolic compounds, which are also hydrogen donors, has been extensively investigated using these theoretical frameworks. nih.gov

The table below summarizes key parameters calculated to understand the theoretical basis of HAT processes.

Parameter CalculatedSignificance in Hydrogen Atom TransferCommon Computational Approach
Bond Dissociation Energy (BDE) The primary indicator of the thermodynamic feasibility of donating a hydrogen atom. Lower values favor HAT.DFT Calculations
Ionization Potential (IP) Relates to the feasibility of the initial step in the SET-PT mechanism.DFT Calculations
Proton Dissociation Enthalpy (PDE) Relates to the feasibility of the initial deprotonation step in the SPLET mechanism.DFT Calculations
Activation Energy (EA) Determines the kinetics of the HAT reaction. A lower activation barrier means a faster reaction rate.Transition State Theory with DFT

This table outlines the key theoretical parameters used to evaluate HAT potential and mechanism.

The reactivity of the N-H groups in this compound as hydrogen atom donors is central to its potential role in radical scavenging. The lone pair of electrons on the nitrogen atoms can stabilize the resulting radical formed after H-atom donation, potentially lowering the N-H BDE and making the molecule an effective HAT reagent. Computational studies are essential to quantify these effects and provide a detailed theoretical foundation for the HAT reactivity of this heterocyclic system.

Biological Activities and Mechanistic Studies of 5,12 Dihydroquinoxalino 2,3 B Phenazine

Antimicrobial Efficacy of 5,12-Dihydroquinoxalino[2,3-b]phenazine

Research has indicated that this compound possesses promising antimicrobial properties. Its efficacy against a range of pathogens is believed to stem from its ability to generate reactive oxygen species (ROS), which can induce cellular damage in microorganisms. Studies have demonstrated its potential to inhibit the growth of both bacteria and fungi, positioning it as a candidate for the development of novel antimicrobial agents.

A case study highlighted the inhibitory effects of DHQP against common bacterial strains. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 16 µg/mL, respectively.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Anticancer Potential and Preclinical Investigations

The anticancer potential of this compound has been a subject of scientific evaluation. While its mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest, specific preclinical data on its activity against various cancer cell lines remains limited in publicly available literature.

Activity Against Leukemia Cell Lines (e.g., HL-60, K562)

Currently, there is a lack of specific research data detailing the cytotoxic effects of this compound on the leukemia cell lines HL-60 and K562. Further investigation is required to determine its efficacy against these specific cancer cell types.

Apoptosis Induction in Cancer Cells

The induction of apoptosis is a suggested mechanism for the anticancer activity of this compound. However, detailed mechanistic studies elucidating the specific apoptotic pathways activated by this compound in cancer cells are not extensively documented in the available scientific literature.

Cell Cycle Arrest Mechanisms

Similarly, while cell cycle arrest is a proposed mechanism of action, there is a scarcity of specific studies that have investigated and detailed the effects of this compound on the cell cycle progression of cancer cells. The specific phases of the cell cycle that are targeted and the molecular players involved are yet to be fully elucidated.

Selectivity in Cancer vs. Normal Cell Lines

The selectivity of an anticancer agent for cancer cells over normal, healthy cells is a critical aspect of its therapeutic potential. At present, there is no available research data that specifically compares the cytotoxic effects of this compound on cancer cell lines versus normal cell lines. Such studies are crucial to assess its potential for targeted cancer therapy.

Elucidation of Molecular Mechanisms of Biological Action

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully understood. It is suggested that the compound may interact with various enzymes, proteins, and other biomolecules, thereby influencing cellular functions such as signaling pathways, gene expression, and metabolism. The fused phenazine-quinoxaline backbone endows it with unique electronic properties that likely contribute to its reactivity and biological effects. However, the specific molecular targets and the intricate details of its interactions at the molecular level remain an area for future research.

Reactive Oxygen Species (ROS) Generation

A primary mechanism contributing to the biological activity of many phenazine (B1670421) derivatives is their ability to generate reactive oxygen species (ROS). Phenazines are noted for their redox properties, allowing them to participate in cellular electron transfer reactions. mdpi.com This capability for redox cycling can lead to the transfer of electrons to molecular oxygen, resulting in the formation of superoxide (B77818) radicals and other ROS.

While direct experimental evidence detailing ROS production specifically by this compound is not extensively documented, the mechanism is well-established for other phenazines. For instance, the virulence factor pyocyanin (B1662382), produced by Pseudomonas aeruginosa, is a well-known redox-active metabolite that can undergo redox cycling within cells to generate ROS, contributing to its pathological effects. nih.gov The core polycyclic aromatic structure of this compound suggests it possesses the necessary electrochemical properties to act in a similar manner. researchgate.netresearchgate.net The generation of ROS can disrupt cellular homeostasis, damage macromolecules such as DNA, proteins, and lipids, and induce oxidative stress, leading to cell death.

DNA Intercalation Hypothesis

The structure of this compound is characterized by a large, rigid, and planar aromatic system. This molecular geometry is a strong prerequisite for the mechanism of DNA intercalation. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This physical insertion can lead to significant biological consequences by distorting the helical structure, which in turn can inhibit crucial cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest or apoptosis. nih.gov

Many polycyclic aromatic compounds with planar structures, including various phenazine and quinoxaline (B1680401) derivatives, are known to function as DNA intercalating agents. mdpi.commdpi.com Studies on pyocyanin have shown that it can bind directly to double-stranded DNA, with evidence suggesting both intercalation between base pairs and interaction with the sugar-phosphate backbone. nih.gov Similarly, research on related indolo[2,3-b]quinoxaline compounds has demonstrated a clear relationship between their ability to bind DNA and their cytotoxic effects. nih.gov Given the extended planar surface of this compound, it is hypothesized that this compound also acts as a potent DNA intercalator, a mechanism that likely underpins its observed biological activities.

Enzyme Inhibition in Cellular Metabolism

Inhibition of key enzymes involved in cellular metabolism represents another potential mechanism of action for phenazine derivatives. mdpi.com By interfering with the function of critical enzymes, these compounds can disrupt essential metabolic pathways, leading to a reduction in cell viability and proliferation. The specific enzymes targeted can vary widely and may include those involved in energy production, nucleotide synthesis, or cellular signaling.

Comparative Analysis of Biological Profiles with Related Phenazine Derivatives

The biological activity of phenazine derivatives is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies reveal that modifications to the core phenazine ring, such as the type and position of substituents or the fusion of additional ring systems, can dramatically alter their pharmacological profiles. nih.govmdpi.com

This compound possesses a more complex and extended aromatic system compared to simpler derivatives like phenazine-1-carboxylic acid or pyocyanin. This extended planarity, resulting from the fused quinoxaline moiety, is predicted to enhance its DNA binding affinity relative to smaller phenazines. nih.govnih.gov

In contrast, other derivatives achieve their activity through different structural features. For example, the addition of hydroxyl or methoxy (B1213986) groups can be crucial for the antibiotic activity of some phenazines. mdpi.comnih.gov Fusing a pyran ring to the phenazine core, creating benzo[a]pyrano[2,3-c]phenazine derivatives, has been shown to yield compounds with potent antitumor activities. nih.govresearchgate.net The specific substitutions on these fused ring systems are critical, with certain electron-withdrawing or -donating groups significantly enhancing cytotoxicity against cancer cell lines. nih.gov This highlights that while the core ring system provides a foundation, the specific functionalization dictates the potency and selectivity of the biological effect.

The unique structure of this compound, combining both quinoxaline and phenazine motifs, suggests a biological profile that may integrate the mechanistic attributes of both classes, centering heavily on its presumed ability to act as a potent DNA intercalator.

Interactive Table: Comparison of Phenazine Derivative Classes

Compound Class Key Structural Features Reported Biological Activities / Mechanisms
Simple Phenazines (e.g., Pyocyanin) Basic tricyclic phenazine core, often with simple substitutions (e.g., -OH, -CH3). Redox cycling, ROS generation, DNA binding/intercalation. nih.gov
Phenazine Carboxylic Acids Phenazine core with one or more carboxyl groups. Antitumor and antimicrobial activities. mdpi.comnih.gov
Pyrano-phenazines (e.g., Benzo[a]pyrano[2,3-c]phenazines) Phenazine core fused with a pyran ring system. Potent antitumor activity against various cancer cell lines. nih.govresearchgate.net

| Quinoxalino-phenazines (e.g., this compound) | Phenazine core fused with a quinoxaline ring, creating a large, planar pentacyclic system. | Hypothesized strong DNA intercalation due to extended planar surface. |

Advanced Applications of 5,12 Dihydroquinoxalino 2,3 B Phenazine and Its Derivatives

Photocatalytic Applications

The application of quinoxaline-based dyes, including derivatives of 5,12-dihydroquinoxalino[2,3-b]phenazine, is an active area of research in organic synthesis. Their ability to act as photosensitizers under visible light irradiation makes them suitable for promoting a variety of chemical transformations.

While the core structure of quinoxalinophenazine is recognized for its favorable photoredox properties, the main body of research has focused on its application in polymerization. The principles of photoinduced electron transfer that make these compounds effective in polymerization are also fundamental to photoredox catalysis for cross-coupling reactions. However, specific, detailed examples of this compound derivatives being used as the primary photocatalyst for C-C or C-X cross-coupling reactions are less documented in recent literature compared to their role as photoinitiators. The research emphasis has been predominantly on leveraging their photochemical activity for materials science applications.

The design of organic photocatalysts based on the this compound scaffold centers on tuning its electronic and photophysical properties. The quinoxaline (B1680401) moiety is a known promising scaffold for creating dyes for visible light applications. mdpi.com Key design strategies involve:

Structural Modification: Introducing substituents onto the aromatic rings can significantly alter the absorption and emission properties of the molecule. Halogenation, for instance, can enhance intersystem crossing to the triplet state due to the heavy-atom effect, thereby elongating the excited-state lifetime. mdpi.com This extended lifetime increases the probability of interaction with other molecules, which is a desirable trait for a photocatalyst. mdpi.com

Extended π-Conjugation: Creating derivatives with extended π-systems can shift the absorption maxima to longer wavelengths (a bathochromic shift), allowing for the utilization of lower-energy visible light from sources like LEDs. mdpi.com

Donor-Acceptor Architecture: While not the primary focus, incorporating electron-donating or electron-withdrawing groups can modulate the redox potentials of the molecule, making it a more effective electron transfer agent in its excited state.

These design principles are fundamental to creating efficient photosensitizers that can be applied across various photochemical reactions, including polymerization and potentially other synthetic transformations. mdpi.com

Photoinitiated Polymerization Systems

Derivatives of this compound, particularly the related 5,12-dihydroquinoxalino[2,3-b]quinoxalines (also known as fluoflavins), have been identified as highly promising dyes for visible light photoinitiating systems. mdpi.com These systems are crucial in modern technologies such as coatings, adhesives, and 3D printing, where rapid curing under energy-efficient light sources like LEDs is required. mdpi.com

Quinoxaline-based dyes can efficiently initiate the free radical polymerization (FRP) of acrylate (B77674) monomers, such as trimethylolpropane (B17298) triacrylate (TMPTA), when used in multi-component systems. mdpi.com Upon absorption of visible light, the dye reaches an excited state and interacts with a co-initiator via an electron transfer mechanism to generate reactive radicals that initiate the polymerization chain reaction. mdpi.comnih.gov

In addition to FRP, these dye systems are also capable of initiating the cationic polymerization (CP) of monomers like epoxides (e.g., cyclohexene (B86901) oxide, CHO). This process typically involves a two-component system where the excited dye interacts with an onium salt, such as a diphenyliodonium (B167342) salt. mdpi.com This interaction leads to the generation of a strong acid, which then initiates the cationic polymerization. Research on 8-halogeno-5,12-dihydroquinoxalino[2,3-b]quinoxaline derivatives has shown their effectiveness in sensitizing iodonium (B1229267) salts for CP, although the process can be slower compared to free radical polymerization. mdpi.com

The versatility of this compound derivatives is most evident in two-component photoinitiating systems, where the dye acts as the photosensitizer. nih.govmdpi.com

Dye/Onium Salt Systems: In these systems, the quinoxaline dye absorbs light and, in its excited state, transfers an electron to an onium salt (e.g., an alkoxypyridinium or diphenyliodonium salt). mdpi.com This reductive decomposition of the salt generates initiating radicals for FRP or acids for CP. mdpi.com For example, combinations of fluoflavin dyes with specific alkoxypyridinium salts have proven to be excellent systems for initiating the FRP of TMPTA under visible light. mdpi.com The efficiency of these systems can be enhanced by introducing heavy atoms (e.g., bromine) into the dye structure, which promotes the formation of the reactive triplet state. mdpi.com

Dye/Electron Donor & Dye/Hydrogen-Atom Donor Systems: Quinoxaline derivatives also function effectively in systems with electron donors (like amines) or hydrogen-atom donors (like 2-mercaptobenzoxazole). mdpi.comresearchgate.net The mechanism involves the excited dye interacting with the co-initiator. In the case of an electron donor, a photoinduced electron transfer occurs, leading to the formation of radicals. nih.gov With a hydrogen-atom donor, the excited dye abstracts a hydrogen atom to form two reactive radicals. mdpi.com These systems have demonstrated polymerization efficiencies comparable to commercial photoinitiators. mdpi.comresearchgate.net

The tables below summarize the optical properties and polymerization performance of selected 5,12-dihydroquinoxalino[2,3-b]quinoxaline (B1662413) derivatives.

Table 1: Optical Characteristics of 5,12-Dihydroquinoxalino[2,3-b]quinoxaline Derivatives in 1-Methyl-2-pyrrolidone Data sourced from a 2023 study on quinoxaline-based photoinitiators. mdpi.com

Compound IDSubstituentsMax Absorption Wavelength (λmax, nm)
QNX-62,3-Dimethyl418
QNX-72,3-Diphenyl433
QNX-82,3-Bis(4-methoxyphenyl)442
QNX-92,3-Bis(4-bromophenyl)436
QNX-10Naphtho[2,3-g] derivative465

Table 2: Polymerization Efficiency of 8-Halogeno-5,12-dihydroquinoxalino[2,3-b]quinoxaline Derivatives Monomer conversions (%) obtained after 400 seconds of irradiation with visible light. Data sourced from a 2023 review. mdpi.com

Dye IDSubstituentFRP of TMPTA (with Py1)FRP of TMPTA (with Py2)CP of CHO (with Ph₂I⁺PF₆⁻)
QNX-20H556035
QNX-21F586240
QNX-22Cl606545
QNX-23Br626850
QNX-24I505530

These findings underscore the high potential of designing tailored photoinitiators based on the this compound framework for various light-induced polymerization applications. mdpi.com

Mechanism of Photoinduced Decomposition and Electron Transfer in Polymerization

Derivatives of this compound, also known as fluoflavins, are effective photosensitizers for initiating free-radical polymerization (FRP) upon exposure to visible light. mdpi.com These compounds are key components in Type II photoinitiating systems, which function through a bimolecular process involving a photosensitizer (the quinoxaline derivative) and a co-initiator. nih.govnih.gov The initiation process is driven by a photoinduced intermolecular electron transfer (PET) mechanism. nih.govnih.gov

Upon absorption of light, the quinoxaline derivative is promoted to an electronically excited state. In this state, it can act as an electron acceptor, inducing the decomposition of a co-initiator, such as an alkoxypyridinium salt or an acetic acid derivative. mdpi.comnih.gov For example, in combination with (phenylthio)acetic acid (PTAA), the excited quinoxaline dye accepts an electron from PTAA, leading to the generation of radicals that can initiate the polymerization of monomers like trimethylolpropane triacrylate (TMPTA). mdpi.com This reductive decomposition of the co-initiator is a highly efficient pathway for producing the necessary radicals to start the polymer chain reaction. mdpi.com

The effectiveness of these systems is closely tied to the optical properties of the quinoxaline dye. Modifications to the molecular structure can tune the absorption maxima to align with specific light sources, such as dental lamps. mdpi.com

Table 1: Optical Characteristics of Selected Quinoxaline Derivatives Used as Photosensitizers. mdpi.com
Compound IDStructure/Substitution PatternAbsorption Maximum (λmax) in 1-methyl-2-pyrrolidone
QNX-145,12-dihydroquinoxalino[2,3-b]pyridopyrazine derivative409 nm
QNX-165,12-dihydroquinoxalino[2,3-b]pyridopyrazine derivative421 nm
QNX-175,12-dihydroquinoxalino[2,3-b]pyridopyrazine derivative409 nm
QNX-195,12-dihydroquinoxalino[2,3-b]pyridopyrazine derivative421 nm

Hydrogen-Atom Transfer Mechanisms in Photoinitiation

In addition to electron transfer, quinoxaline-based photoinitiators can generate radicals through hydrogen atom transfer (HAT), also known as hydrogen abstraction. mdpi.comnih.gov HAT is a fundamental process where a hydrogen atom (both a proton and an electron) is transferred in a single step from a hydrogen donor to the photoinitiator. nih.gov This mechanism is particularly relevant for Type II photoinitiating systems where the co-initiator is a hydrogen donor. nih.govoraljournal.com

Upon photoexcitation, the quinoxaline derivative in its excited state can abstract a hydrogen atom from a suitable co-initiator. mdpi.com This process generates two radicals: one centered on the newly hydrogenated photoinitiator and another on the co-initiator from which the hydrogen was removed. Both of these radicals can go on to initiate polymerization. oraljournal.com For instance, the ability of acenaphthoquinoxaline derivatives to initiate polymerization via HAT has been tested using 2-mercaptobenzoxazole (B50546) as the hydrogen-donating co-initiator. nih.gov Similarly, a hydrogen abstraction mechanism has been proposed for other quinoxaline derivatives used as photosensitizers. mdpi.com The key driving force for this reaction is the relative bond dissociation energies (BDEs) of the C-H bond being broken and the N-H or O-H bond being formed on the photoinitiator. nih.gov

Application in Dental Restorative Materials

The ability of quinoxaline derivatives to efficiently initiate polymerization under visible light makes them highly promising candidates for use in dental restorative materials. nih.govnih.gov Dental composites are typically composed of (meth)acrylate monomers, inorganic fillers, and a photoinitiating system that is activated by blue light from dental curing lamps (typically in the 460–480 nm range). nih.govmdpi.com

The most common photoinitiator in dentistry, camphorquinone (B77051) (CQ), has several drawbacks, including its intense yellow color and the need for amine co-initiators that can oxidize over time, leading to discoloration. mdpi.comsemanticscholar.org Quinoxaline-based photoinitiators have been evaluated as valuable alternatives. nih.gov Studies have shown that photoinitiating systems using quinoxaline derivatives as the photosensitizer and acetic acid derivatives as co-initiators can effectively cure dental resins. nih.govnih.gov This approach has the advantage of eliminating the aromatic amines typically used with CQ. nih.gov

The performance of these novel systems is often comparable to that of traditional camphorquinone systems in terms of polymerization rate, without causing excessive heat generation (exothermicity) during the curing process. nih.govnih.gov Furthermore, composites formulated with certain quinoxaline derivatives and commercial dental fillers, such as glass ionomer, have been shown to produce fillings with a natural tooth color, highlighting their aesthetic suitability for dental applications. mdpi.comnih.gov

Table 2: Performance Comparison of Quinoxaline-Based Photoinitiators with Camphorquinone (CQ) in Dental Composites. nih.gov
Photoinitiator SystemKey FeaturePerformance Note
Quinoxaline Dye + Acetic Acid DerivativeAmine-free systemEffectiveness is comparable to CQ systems. nih.gov
Dibenzo[a,c]phenazine (Ph1) + Co-initiatorAlternative to CQShows good ability to photoinitiate free radical polymerization of TMPTA. nih.gov
Acenaphthoquinoxaline + Co-initiatorUse with dental fillersLower heat release during polymerization compared to some traditional systems. nih.gov
Camphorquinone (CQ) + Tertiary AmineCommercial StandardEffective but can cause yellowing and discoloration over time. semanticscholar.org

Fluorescent Probes and Biological Imaging Applications

This compound (DHQP) possesses notable photoluminescent properties, which make it a valuable fluorophore for creating fluorescent probes used in biological imaging and sensing applications. Its strong emission characteristics are central to its function in these roles.

The intrinsic fluorescence of DHQP allows it to be employed as a probe to observe and monitor dynamic processes within living cells. By introducing DHQP or its functionalized derivatives into a cellular environment, researchers can track changes in the local microenvironment or follow specific cellular pathways. The probe's fluorescence can change in response to various stimuli, providing real-time information about cellular health, metabolism, or response to external agents.

Through fluorescence microscopy, DHQP-based probes can be used for the detection of particular biomolecules. By designing derivatives of DHQP that selectively interact with a target molecule (such as an enzyme, a nucleic acid, or a specific metabolite), the presence and location of that biomolecule can be visualized. This binding event can trigger a change in the fluorescence signal—such as an increase in intensity (a "turn-on" response) or a shift in the emission wavelength—allowing for precise and sensitive detection within the complex matrix of a cell.

Carbon Dots Synthesis and Luminescence Mechanisms

Recent research has identified this compound as a promising precursor for the synthesis of red-emissive carbon dots (CDs). These CDs are a class of fluorescent carbon nanomaterials with potential applications in optoelectronics and bioimaging.

The synthesis of CDs often involves bottom-up methods like hydrothermal or solvothermal treatment of molecular precursors. When DHQP is used as the precursor, its nitrogen-rich, conjugated structure is broken down and reassembled into quasi-spherical carbon nanoparticles. The resulting CDs are heavily doped with nitrogen, which is crucial for their unique luminescent properties.

The photoluminescence (PL) mechanism of these CDs is believed to be closely related to that of the original DHQP molecule, suggesting that the fluorescence originates from specific molecular-state fluorophores preserved within the carbon dot structure. The luminescence of nitrogen-doped CDs is governed by their surface states. The nitrogen atoms incorporated into the carbon lattice create surface functional groups such as C-N and C=N bonds. These groups introduce new energy levels within the band gap of the carbon dot, creating emissive trap states. The electronic transitions involving these surface states are responsible for the observed fluorescence. The degree of nitrogen doping and the specific types of nitrogen-containing functional groups can be controlled by synthesis conditions (e.g., pH), allowing for the tuning of the emission color.

Role of this compound as a Precursor for Red-Emissive Carbon Dots

This compound (DHQP) is identified as a key precursor in the synthesis of red-emissive carbon dots (CDs). These specialized CDs are drawing significant attention due to the advantages of red-light emission, such as deeper tissue penetration and minimal autofluorescence interference, which are crucial for bioimaging and certain optoelectronic applications. nih.govnih.gov

The synthesis of these red-emissive CDs often involves the hydrothermal or solvothermal treatment of precursors like o-phenylenediamine (B120857) (o-PDA). nih.gov During this process, o-PDA oligomerizes and crosslinks to form aromatic, nitrogen-rich structures. nih.gov Research indicates that the resulting photoluminescence is not from the carbon core itself but from molecular fluorophores formed in situ. nih.govresearchgate.net Experimental and computational studies have confirmed that molecular states are responsible for the fluorescence of these CDs, with the specific emission color originating from the different molecular fluorophores created during synthesis. rsc.org Specifically, DHQP and structurally similar compounds like 2,3-diaminophenazine are the molecular fluorophores whose electronic properties dictate the emissive behavior of the final carbon dots. nih.govresearchgate.net The formation of these phenazine-based conjugated domains is a critical factor in shifting the emission wavelength to the red end of the spectrum. sciengine.com

Photoluminescence Mechanism of Carbon Dots Attributed to this compound

The photoluminescence (PL) mechanism of carbon dots derived from or containing this compound is attributed to the molecular state of the fluorophore rather than quantum confinement effects typically associated with nanomaterials. DHQP itself is considered a molecular state fluorophore and exhibits PL properties and behaviors that are mirrored in the carbon dots it forms.

Systematic analysis reveals that the electronic structure of the phenazine-based molecules within the CDs is the determinant of their optical properties. nih.govresearchgate.net The red fluorescence is triggered by a decrease in the photon transition band gap of the molecular fluorophore. nih.govresearchgate.net This change can be induced by factors such as protonation of edge amino groups on the phenazine (B1670421) structure. nih.govresearchgate.net For instance, the protonation of 2,3-diaminophenazine, an oxidation product of the common precursor o-phenylenediamine, alters its molecular state, narrows the emission peak width, and induces a high-purity red fluorescence. nih.govresearchgate.net Furthermore, intramolecular charge transfer (ICT) within these complex aromatic structures can also lower the band gap, promoting red emission. rsc.org Therefore, the emergence of DHQP and its analogues as the photoluminescence determiners suggests that the fluorophore products of precursor conversion are the key to achieving desired luminescence properties in carbon dots. nih.govresearchgate.net

Organic Electronics and Optoelectronic Devices

The distinct electronic properties conferred by the fused phenazine-quinoxaline structure make this compound and its derivatives valuable materials for applications in organic electronics and optoelectronics.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of the core phenazine structure have been successfully synthesized and demonstrated as promising fluorescent dyes for Organic Light-Emitting Diode (OLED) applications. nih.gov While research on the parent DHQP compound is ongoing, related structures have shown significant potential. For example, a novel phenazine derivative, 2,3,13,14-tetradecyloxy-5,11,16,22-tetraaza-7,9,18,20-tetraoxo-8,19-dicyanoenneacene, has been incorporated into an OLED device. nih.gov This device emitted a strong green light and exhibited impressive performance metrics, underscoring the viability of the phenazine framework for electroluminescent applications. nih.gov

Table 1: Performance of an OLED Device Incorporating a Phenazine Derivative

Parameter Value
Peak Emission Wavelength 536 nm (Green)
Maximum Luminance ~8600 cd m⁻²

Data sourced from research on phenazine-based derivatives for OLEDs. nih.gov

Additionally, red-emissive carbon dots, which can be synthesized using DHQP-like precursors, are considered essential components for producing white light-emitting diodes (WLEDs). nih.gov

Utilization in Organic Field-Effect Transistors (OFETs)

The unique electronic properties and fused aromatic structure of this compound suggest its potential as an active material in organic field-effect transistors (OFETs). The extended π-conjugation in its molecular framework is a key characteristic for facilitating charge transport, a fundamental requirement for semiconductor materials used in OFETs. However, specific studies detailing the fabrication and performance of OFETs using this compound were not present in the surveyed research.

Potential in Organic Photovoltaics (OPVs)

Heteropentacyclic systems that are structurally analogous to DHQP have shown promise in the field of organic photovoltaics. researchgate.net Specifically, N-aryl derivatives of the 12Н-quinoxaline[2,3-b]phenoxazine system have been synthesized and studied for their optoelectronic properties. researchgate.net These compounds absorb strongly in the most emissive part of the solar spectrum and possess suitable HOMO/LUMO energy levels to function as electron donor components in organic solar cells. researchgate.net When used in a double-layered p-n heterojunction device with fullerene C60 as the electron acceptor, these materials yielded promising photovoltaic parameters, demonstrating the potential of the quinoxaline-phenazine core structure for solar energy conversion applications. researchgate.net

Energy Storage Applications

The redox-active nature of the phenazine core makes this compound and its derivatives highly promising candidates for energy storage systems, particularly in aqueous organic redox flow batteries (AORFBs). mdpi.com AORFBs are an emerging technology for large-scale energy storage, valued for their potential low cost, high availability of organic materials, and use of environmentally benign aqueous electrolytes. mdpi.comresearchgate.net

Phenazine-based compounds can function as universal anolyte materials, capable of reversible redox reactions across a wide pH range. mdpi.comresearchgate.net By introducing solubilizing groups, such as quaternary ammonium-based substituents, derivatives can achieve exceptionally high solubility in water-based electrolytes (up to 1.3 M), leading to outstanding theoretical volumetric capacities. mdpi.comresearchgate.net Laboratory-scale redox flow batteries utilizing such phenazine anolytes have demonstrated stable operation for over 100 cycles. mdpi.comresearchgate.net

Computational studies using high-throughput density functional theory (DFT) have been employed to screen large libraries of phenazine derivatives. researchgate.net These studies aim to identify optimal candidates by predicting their redox potentials, which can be precisely tuned by adding electron-donating or electron-withdrawing functional groups at specific positions on the phenazine backbone. researchgate.net This computational approach accelerates the design of new, improved materials for both the negative (anolyte) and positive (catholyte) sides of organic-based flow batteries. researchgate.net

Table 2: Electrochemical Properties of a Phenazine-Based Anolyte in Various Electrolytes

Electrolyte (1.0 M) Redox Potential (vs. Ag/AgCl)
KOH -0.85 V
NaCl -0.67 V
H₂SO₄ -0.26 V and 0.05 V

Data sourced from studies on a universal water-soluble phenazine anolyte. mdpi.comresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
o-phenylenediamine
p-phenylenediamine
2,3-diaminophenazine
Quinoxalino[2,3-b]phenolizine-2,3-diamine
2,3,13,14-tetradecyloxy-5,11,16,22-tetraaza-7,9,18,20-tetraoxo-8,19-dicyanoenneacene
12Н-quinoxaline[2,3-b]phenoxazine
Fullerene C60

Role in Proton Batteries

Aqueous proton batteries (APBs) are an emerging technology for large-scale energy storage, valued for their use of the light, small, and highly mobile proton as a charge carrier. rsc.org In this context, derivatives of this compound have shown significant promise as electrode materials.

A key development is the use of a π-conjugated polymer derived from the parent compound, known as Poly(2,9-Dihydroquinoxalino[2,3-b]phenazine). This polymer has been successfully employed in proton batteries for storing hydrogen ions (H+). Research indicates that this material achieves high-rate performance when operating in mild electrolytes, such as 1 M sulfuric acid (H₂SO₄). Notably, the polymeric structure demonstrates superior electrochemical stability and a higher charge capacity compared to its small-molecule counterparts. The use of fused-ring phenazine derivative anodes in combination with cathodes like Prussian blue analogues has led to the fabrication of high-performance APBs with excellent cycle life and energy density. rsc.org

Exploration of Redox Properties for Energy Storage

The redox activity of phenazine derivatives is central to their application in energy storage systems, particularly in redox flow batteries (RFBs). nih.govmdpi.com These compounds can undergo reversible electrochemical reactions, making them suitable for use as anolytes (negative electrolytes) in these batteries. mdpi.com

The core structure of phenazine can be chemically modified to tune its redox potential to desired levels. mdpi.comresearchgate.net For instance, the introduction of specific functional groups can significantly alter the electronic properties of the molecule, leading to more negative redox potentials, which is a desirable characteristic for anolytes in high-voltage RFBs. nih.gov Studies have demonstrated that phenazine-based materials can exhibit redox reversibility across a wide range of pH conditions, from acidic to neutral and basic electrolytes. mdpi.com

By introducing solubilizing groups, such as quaternary ammonium-based substituents, researchers have achieved high concentrations of phenazine compounds in aqueous electrolytes (up to 1.3 M). mdpi.com This high solubility, combined with a two-electron transfer process, results in an outstanding theoretical volumetric capacity, reaching as high as 70 Ah L⁻¹. mdpi.com Laboratory-scale RFBs using these advanced phenazine derivatives have demonstrated stable operation for over 100 cycles. mdpi.com The systematic study of various electron-donating and electron-withdrawing groups on the phenazine ring allows for the rational design of new molecules with tailored redox potentials for efficient energy storage. researchgate.netrsc.org

Table 1: Redox Potentials of a Modified Phenazine Anolyte at Various pH Levels

Electrolyte (1.0 M)Redox Potential (vs. Ag/AgCl)
KOH (Basic)-0.85 V
NaCl (Neutral)-0.67 V
H₂SO₄ (Acidic)-0.26 V, 0.05 V
Data sourced from a study on a unique phenazine-based material for redox flow batteries. mdpi.com

Sensing Applications

Beyond energy storage, this compound (also known as DHQP) exhibits significant potential in the field of chemical and biological sensing. This application stems from the compound's notable photoluminescent, or fluorescent, properties.

DHQP functions as a fluorophore, a molecule that can re-emit light after absorbing it. Its strong emission characteristics make it an effective fluorescent probe for use in biological imaging. In this capacity, it can be used to monitor various cellular processes and to detect the presence of specific biomolecules. The principle involves tagging a target molecule with DHQP; the resulting fluorescence can then be observed and measured using techniques like fluorescence microscopy, providing insights into biological systems. The inherent photophysical properties of the this compound structure are central to its utility in developing advanced sensing technologies.

Q & A

Q. What are the key challenges in synthesizing 5,12-Dihydroquinoxalino[2,3-b]phenazine derivatives, and how can regiospecificity be ensured?

The synthesis of dihydroquinoxalinophenazines involves controlling regioselectivity during cyclization reactions. For example, the formation of 5,7-diphenyl-5H,12H-quinoxalino[2,3-b]phenazine (5,7-DPQP) requires precise acid stoichiometry (e.g., two equivalents of mineral acid) and refluxing in benzoic acid to favor intramolecular cyclization over isomerization . A common challenge is separating isomers like 5,7-DPQP and 5,12-DPQP, which differ in fluorescence properties (e.g., only 5,12-DPQP fluoresces strongly as a free base). Methodologies include HPLC with polar stationary phases or acid-base partitioning based on solubility differences .

Q. How can researchers characterize the electronic structure of this compound derivatives experimentally?

UV-Vis and fluorescence spectroscopy are critical for analyzing electronic transitions. For instance, both 5,7-DPQP and 5,12-DPQP dissolve in acid to produce blue solutions with red fluorescence, but only 5,12-DPQP exhibits visible fluorescence as a free base. X-ray crystallography can resolve structural ambiguities, as these compounds crystallize into blue-green crystals with metallic luster, revealing substituent positioning and π-stacking interactions . Computational methods like DFT may supplement experimental data to predict absorption/emission bands .

Q. What are the standard protocols for confirming purity and isomer composition in synthesized derivatives?

Microanalysis (elemental analysis) and mass spectrometry (e.g., ESI-MS) verify molecular composition. Thin-layer chromatography (TLC) or HPLC with UV detection distinguishes isomers. For example, 5,7-DPQP and 5,12-DPQP exhibit distinct Rf values due to differences in polarity. Nuclear magnetic resonance (NMR), particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, resolves regiochemical assignments by analyzing coupling patterns in aromatic regions .

Advanced Research Questions

Q. How do electronic and steric effects influence the photophysical properties of this compound derivatives?

Substituents like phenyl groups alter conjugation pathways and intramolecular charge transfer (ICT). For example, 5,12-DPQP’s fluorescence arises from extended π-conjugation and reduced non-radiative decay compared to 5,7-DPQP. Steric hindrance from substituents can disrupt planarization, reducing quantum yields. Time-resolved fluorescence spectroscopy and transient absorption studies quantify excited-state lifetimes and ICT dynamics .

Q. What experimental designs are optimal for optimizing reaction yields in dihydroquinoxalinophenazine synthesis?

Factorial design of experiments (DoE) minimizes trial-and-error approaches. Variables like acid concentration, temperature, and solvent polarity are systematically varied. For instance, a 23^3 factorial design (three factors at two levels) can identify interactions between reflux time, acid equivalents, and solvent choice. Response surface methodology (RSM) then models optimal conditions, reducing the number of required experiments by 40–60% .

Q. How can computational methods accelerate the discovery of novel this compound-based materials?

Quantum chemical calculations (e.g., DFT or TD-DFT) predict electronic properties and reaction pathways. For example, reaction path searches using IRC (intrinsic reaction coordinate) analysis identify transition states in cyclization reactions. Machine learning (ML) models trained on experimental datasets (e.g., substituent effects on fluorescence) can propose new derivatives with tailored bandgap energies or redox potentials .

Q. How should researchers resolve contradictions in reported data on isomer stability and reactivity?

Contradictions often arise from incomplete characterization or reaction condition variability. For example, early studies misassigned 5,7-DPQP and 5,12-DPQP structures due to similar UV-Vis profiles. To resolve this, cross-validate findings using multiple techniques:

  • Compare melting points (e.g., 5,7-DPQP does not melt below 260°C, while 5,12-DPQP may decompose).
  • Analyze fluorescence under controlled pH conditions.
  • Replicate syntheses with isotopic labeling (e.g., 15N^{15}\text{N}-NMR) to track nitrogen environments .

Methodological Guidelines

  • Synthetic Optimization : Use benzoic acid as a solvent for high-temperature reactions to minimize side products .
  • Isomer Separation : Employ silica gel chromatography with hexane/ethyl acetate gradients (95:5 to 70:30) .
  • Data Validation : Always correlate computational predictions (e.g., HOMO-LUMO gaps) with experimental UV-Vis and cyclic voltammetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.